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Compound of Interest

Compound Name: Dimefox

Cat. No.: B150142

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefox, a potent organophosphate compound, has been historically recognized for its
insecticidal and acaricidal properties. As a highly toxic cholinesterase inhibitor, its mechanism
of action and physicochemical characteristics are of significant interest to researchers in
toxicology, neurobiology, and drug development. This technical guide provides a
comprehensive overview of the chemical structure, properties, and detailed experimental
protocols for the analysis of Dimefox.

Chemical Structure and Identification

Dimefox, systematically named N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine, is
a phosphoramide.[1] Its unique structure is central to its biological activity.

Chemical Identifiers:

IUPAC Name: N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine[1]

CAS Number: 115-26-4[1]

Molecular Formula: CaH12FN20OP[1]

Molecular Weight: 154.12 g/mol [1]
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o Synonyms: bis(dimethylamido)phosphoryl fluoride, Hanane, Pestox X1V, Terra-Sytam[1][2]

Physicochemical and Toxicological Properties

Dimefox is a colorless liquid with a characteristic fishy odor.[3][4] A summary of its key
properties is presented in the table below.

Property

Value

Reference

Physical State

Colorless liquid

[3]

Odor Fishy [3]
N ) 86 °C at 15 torr; 126 °C at 60
Boiling Point [3114]
Torr
Density 1.1151 g/cm3 at 20 °C [4]

Vapor Pressure

0.36 mmHg at 25 °C

[3]

Water Solubility

Miscible

[1]

Flash Point

100 °C

[3]

Refractive Index

1.4267 at 20 °C

[3]

Stability

Aqueous solutions are stable.
Resistant to alkali hydrolysis,
but hydrolyzed by acids.
Slowly oxidized by vigorous
oxidizing agents and rapidly by

chlorine.

[1]

LD50 (oral, rat)

1.0 - 7.5 mg/kg

[4]115]

Experimental Protocols
Synthesis of Dimefox (N,N,N',N'-
tetramethylphosphorodiamidic fluoride)

This protocol describes the synthesis of Dimefox via fluorination of
bis(dimethylamido)phosphoryl chloride.
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Materials:

Bis(dimethylamino)phosphoryl chloride
Potassium fluoride (anhydrous)
Toluene

Water

Phase-transfer catalyst (e.g., a quaternary ammonium salt like
hexadecylethyldimethylammonium bromide)[6]

Round-bottom flask with a reflux condenser and magnetic stirrer
Heating mantle
Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, combine bis(dimethylamino)phosphoryl chloride, toluene, and the
phase-transfer catalyst.

Add a solution of potassium fluoride in water to the flask. The molar ratio of the reactants
should be optimized, but a starting point is a molar excess of potassium fluoride.[6]

Heat the reaction mixture with vigorous stirring. The reaction can be carried out at
temperatures ranging from 40 °C to the boiling point of the mixture.[3][6] A reaction time of
approximately 60 minutes at around 50°C, followed by a period at reflux, has been reported
to be effective.[6]

Monitor the reaction progress using an appropriate analytical technique, such as gas
chromatography (GC) or thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to below 30 °C.[6]
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o Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.[6]
e Wash the agueous layer with additional toluene to extract any remaining product.[6]

o Combine the organic layers and wash them with water to remove any remaining salts.
» Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

e Remove the toluene under reduced pressure using a rotary evaporator to yield the crude
Dimefox product.[6]

e The product can be further purified by vacuum distillation if necessary. A gas
chromatographic analysis of the final product should be performed to determine its purity.[6]

Analysis of Dimefox by Gas Chromatography (GC)

This protocol outlines a general procedure for the analysis of Dimefox using gas
chromatography, based on EPA Method 8141B for organophosphorus compounds.[7] Specific
parameters may need to be optimized for your instrument and application.

Instrumentation:
e Gas chromatograph (GC) with a split/splitless injector
o Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD)

e Capillary column suitable for organophosphate analysis (e.g., a 5% phenyl-
methylpolysiloxane column like DB-5ms)[8]

o Data acquisition and processing system

Reagents and Standards:

o Dimefox analytical standard

» High-purity solvents for sample preparation (e.g., acetone, hexane)

Procedure:
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e Sample Preparation:

o For liquid samples (e.g., water), perform a liquid-liquid extraction with a suitable solvent
like methylene chloride.[7]

o For solid samples (e.g., soil), use a method such as Soxhlet extraction with a
hexane/acetone mixture.[9]

o The final extract should be concentrated and adjusted to a known volume.

o GC Conditions (starting parameters):

[¢]

Injector Temperature: 220-250 °C[8]

[e]

Injection Mode: Splitless[8]

o

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[8]

[¢]

Oven Temperature Program:
» [nitial temperature: 40-60 °C, hold for 1-2 minutes.
= Ramp: 10-15 °C/min to 280 °C.
» Final hold: 5-10 minutes.[8]

o Detector Temperature (FPD or NPD): 250-300 °C
 Calibration:

o Prepare a series of standard solutions of Dimefox in a suitable solvent at known
concentrations.

o Inject the standards to generate a calibration curve by plotting peak area against
concentration.

e Sample Analysis:

o Inject the prepared sample extract into the GC.
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o |dentify the Dimefox peak based on its retention time compared to the standard.

o Quantify the amount of Dimefox in the sample using the calibration curve.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is designed to determine the inhibitory effect
of Dimefox on acetylcholinesterase activity.

Materials:

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

Acetylthiocholine iodide (ATCI) - substrate

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

Phosphate buffer (e.g., 0.1 M, pH 8.0)

Dimefox stock solution of known concentration

96-well microplate

Microplate reader capable of measuring absorbance at 412 nm
Procedure:
o Reagent Preparation:

o Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. The final
concentrations in the assay well should be optimized, but typical starting concentrations
are in the range of 0.05-0.2 U/mL for AChE, 0.5-1 mM for ATCI, and 0.3-0.5 mM for DTNB.

e Assay Setup:
o In a 96-well plate, add the following to each well:

» Phosphate buffer
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» Dimefox solution at various concentrations (to determine IC50) or a single
concentration for screening. Include a control with no inhibitor.

= AChE solution.

o Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period
(e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

e Reaction Initiation and Measurement:
o Initiate the enzymatic reaction by adding the ATCI and DTNB solution to each well.

o Immediately start measuring the absorbance at 412 nm in kinetic mode for a set period
(e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds). The increase in
absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is
produced when thiocholine (the product of ATCI hydrolysis) reacts with DTNB.

o Data Analysis:
o Calculate the rate of reaction (change in absorbance per minute) for each well.

o Determine the percent inhibition for each Dimefox concentration relative to the control (no
inhibitor).

o Plot the percent inhibition against the logarithm of the Dimefox concentration and fit the
data to a suitable model to determine the IC50 value (the concentration of inhibitor that
causes 50% inhibition of enzyme activity).

Mechanism of Action and Signhaling Pathways

The primary mechanism of action of Dimefox is the irreversible inhibition of the enzyme
acetylcholinesterase (AChE).[10][11] AChE is crucial for the termination of nerve impulses at
cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition Workflow

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.mdpi.com/2227-9040/13/8/286
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648782/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

___________
N

// ~
. Accumulation 4 . N\ Leads to M Cholinergic Crisis
Acetylcholine P\\ Synaptic Cleft / } gl (Overstimulation)

~< -

Irreversible Inhibition g Acetylcholinesterase (AChE) Inactive Phosphorylated AChE

Click to download full resolution via product page

Caption: Dimefox irreversibly inhibits AChE, leading to acetylcholine accumulation and
cholinergic crisis.

Potential Downstream Signaling

While the direct inhibition of AChE is the primary toxic mechanism, the resulting overstimulation
of cholinergic receptors can trigger a cascade of downstream cellular events.
Organophosphate exposure has been linked to the activation of Mitogen-Activated Protein
Kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK, which are involved in
cellular stress responses, inflammation, and apoptosis.[12][13] The precise downstream
signaling pathways specifically activated by Dimefox require further investigation.
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Caption: Potential downstream effects of Dimefox-induced cholinergic overstimulation.

Conclusion

Dimefox remains a compound of significant toxicological interest. The data and protocols
presented in this guide offer a foundational resource for researchers engaged in the study of its
chemical properties, analytical detection, and biological effects. Further research is warranted
to fully elucidate the specific downstream signaling cascades and long-term cellular
consequences of Dimefox exposure. This knowledge is critical for the development of effective
countermeasures and a deeper understanding of organophosphate toxicology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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